molecular formula C14H14ClNO2S B2518616 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine CAS No. 338774-37-1

2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine

Cat. No. B2518616
CAS RN: 338774-37-1
M. Wt: 295.78
InChI Key: LZZNMEGDROAFDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest due to their applications in medicinal chemistry and materials science. Paper outlines a modified synthesis route for a related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which is an intermediate in the synthesis of Dexlansoprazole. This synthesis involves N-oxidation, one-pot synthesis, oxidation with hydrogen peroxide, and chlorination steps. The green metrics assessment indicates an efficient synthesis with low waste generation, particularly in the oxidation step with an E-factor value of 3.2.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical reactivity and biological activity. Paper reports the crystal structures of various 2-chloromethyl-pyridine derivatives and their methylsulphinyl derivatives. The crystal structures of these compounds show weak hydrogen-bonding interactions and different crystallization patterns in monoclinic and triclinic space groups. These structural insights are valuable for understanding the molecular geometry and potential intermolecular interactions of the compound of interest.

Chemical Reactions Analysis

Pyridine derivatives can undergo a range of chemical reactions due to their reactive sites. Although the specific reactions of "2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine" are not detailed in the provided papers, the reactivity can be inferred from related compounds. For instance, paper describes the interaction of a methylsulphinyl pyridine derivative with CuCl2·2H2O to form a square-planar copper(II) complex. This suggests that the compound may also form complexes with metal ions, which could be relevant for catalysis or material science applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. Paper discusses the vibrational spectral analysis and theoretical predictions of the nonlinear optical behavior of a pyrimidine derivative. The molecular docking results suggest potential inhibitory activity against GPb, indicating possible pharmaceutical applications. These findings can provide a basis for predicting the properties of "2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine," such as its spectroscopic characteristics and potential biological activities.

Scientific Research Applications

Synthesis and Material Applications

A study highlights the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers are synthesized from diamines, including ones related to the 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine structure, exhibiting high thermal stability and are amorphous, readily soluble in organic solvents. They can be cast into transparent, flexible, and strong films, presenting low dielectric constants, low moisture absorption, and high transparency with significant potential for electronic applications (Liu et al., 2013).

Chemical Synthesis and Green Chemistry

An article describes the modified synthesis of an intermediate similar to 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine, used in the treatment of gastroesophageal reflux disease. This synthesis involves a green chemistry approach, reducing waste production, highlighting the compound's role in pharmaceutical manufacturing and the importance of sustainable methods in chemical synthesis (Gilbile et al., 2017).

Crystal Structure Analysis

Research on the crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, related to 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine, reveals insights into their hydrogen-bonding interactions and potential for forming complex molecular structures. This study aids in understanding the material's properties and potential applications in material science and engineering (Ma et al., 2018).

Novel Compounds and Potential Applications

The development of potassium carbonate-mediated synthesis of 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives provides a method for creating novel compounds with potential applications in pharmaceuticals and agrochemicals. This synthesis demonstrates the flexibility and utility of 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine derivatives in creating structurally diverse and potentially biologically active molecules (Kalugin & Shestopalov, 2019).

Future Directions

The future directions of research on “2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine” and similar compounds could involve exploring their potential applications in the pharmaceutical and agrochemical industries. Pyridine derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

2-chloro-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-9-4-6-12(7-5-9)19(17,18)13-10(2)8-11(3)16-14(13)15/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZNMEGDROAFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine

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